α2-Adrenoceptor Selectivity: Dexmedetomidine vs. Clonidine (Binding Assay)
Dexmedetomidine hydrochloride exhibits an α2:α1 selectivity ratio of 1620:1, compared to clonidine's ratio of 220:1, making it approximately 7.4-fold more selective for the target α2-adrenoceptor [1]. This selectivity was determined in rat brain membrane binding assays, where the Ki for α2 was 1.08 nM for dexmedetomidine versus 1750 nM for α1 [1]. This enhanced selectivity reduces off-target α1-adrenergic effects.
| Evidence Dimension | α2:α1 Adrenoceptor Selectivity Ratio |
|---|---|
| Target Compound Data | 1620:1 (Ki α2: 1.08 nM; Ki α1: 1750 nM) |
| Comparator Or Baseline | Clonidine: 220:1 |
| Quantified Difference | 7.4-fold higher selectivity for Dexmedetomidine |
| Conditions | Rat brain membrane binding assay |
Why This Matters
Higher target selectivity correlates with a potentially improved therapeutic window and reduced off-target cardiovascular side effects, making it a critical specification for receptor pharmacology research and drug discovery.
- [1] Virtanen R, Savola JM, Saano V, Nyman L. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist. Eur J Pharmacol. 1988 May 20;150(1-2):9-14. View Source
